molecular formula C13H23NO4 B15329098 tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

Cat. No.: B15329098
M. Wt: 257.33 g/mol
InChI Key: DDODHLUDMIVDHJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrano[3,2-b]pyrrole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate typically involves multiple steps, starting with the construction of the pyrano[3,2-b]pyrrole core This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation, forming aldehydes or carboxylic acids. Reduction reactions can convert the compound into its corresponding alcohol derivatives. Substitution reactions can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions: Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane, while reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate can be used as a building block for the synthesis of bioactive compounds. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: In medicine, this compound and its derivatives can be explored for their therapeutic potential. Research may focus on developing new drugs or treatments based on its chemical properties and biological activities.

Industry: Industrially, this compound can be utilized in the production of advanced materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrano[3,2-b]pyrrole derivatives

  • Tert-butyl hydroxymethyl compounds

  • Other pyrano[3,2-b]pyrrole-1-carboxylate derivatives

Uniqueness: Tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-6-11-10(14)5-4-9(8-15)17-11/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODHLUDMIVDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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